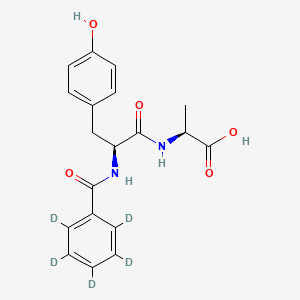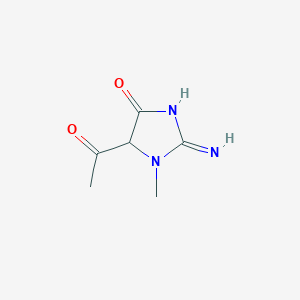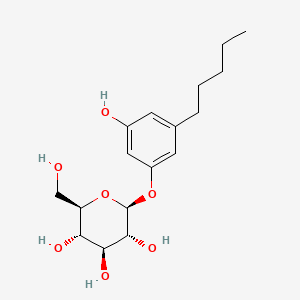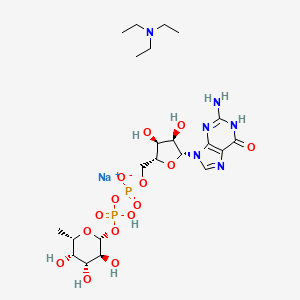
Gdp-beta-L-fucose triethylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gdp-beta-L-fucose triethylammonium salt is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of fucosylated glycoconjugates. These glycoconjugates are essential components in various biological processes, including cell-cell recognition, immune response, and protein stability. The compound is a guanosine diphosphate (GDP) conjugate with L-fucose, a 6-deoxyhexose sugar, and is often used in biochemical and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gdp-beta-L-fucose triethylammonium salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. The reaction conditions often include a pH of around 7.5 and the presence of divalent cations such as magnesium or calcium to stimulate enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and introduced into bacterial hosts like Escherichia coli. The recombinant bacteria are then cultured in bioreactors, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
化学反应分析
Types of Reactions
Gdp-beta-L-fucose triethylammonium salt primarily undergoes glycosylation reactions, where it acts as a donor of the L-fucose moiety. These reactions are catalyzed by fucosyltransferases, which transfer the L-fucose to acceptor molecules such as oligosaccharides, glycoproteins, and glycolipids.
Common Reagents and Conditions
The glycosylation reactions typically require the presence of specific fucosyltransferases and acceptor substrates. The reactions are carried out under mild conditions, often at physiological pH and temperature, to maintain enzyme activity and substrate stability .
Major Products
The major products of these reactions are fucosylated glycoconjugates, which have various biological functions. For example, fucosylated oligosaccharides are involved in cell-cell recognition processes, while fucosylated glycoproteins play roles in immune response and protein stability .
科学研究应用
Gdp-beta-L-fucose triethylammonium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of glycosylation reactions and enzyme kinetics.
Biology: The compound is essential for investigating the role of fucosylation in cell signaling, immune response, and development.
Medicine: It is used in the development of therapeutic glycoproteins and in the study of diseases related to glycosylation defects, such as congenital disorders of glycosylation.
Industry: The compound is used in the production of fucosylated biopharmaceuticals and in the synthesis of complex carbohydrates for research and development
作用机制
The mechanism of action of Gdp-beta-L-fucose triethylammonium salt involves its role as a donor substrate in glycosylation reactions. The compound binds to fucosyltransferases, which catalyze the transfer of the L-fucose moiety to acceptor molecules. This process is crucial for the formation of fucosylated glycoconjugates, which are involved in various biological functions, including cell-cell recognition, immune response, and protein stability .
相似化合物的比较
Similar Compounds
GDP-alpha-L-fucose: Another nucleotide sugar derivative that differs in the anomeric configuration of the L-fucose moiety.
GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.
UDP-galactose: A nucleotide sugar involved in the biosynthesis of galactosylated glycoconjugates.
Uniqueness
Gdp-beta-L-fucose triethylammonium salt is unique due to its specific role in the biosynthesis of fucosylated glycoconjugates. Unlike other nucleotide sugars, it specifically donates the L-fucose moiety, which is essential for the formation of fucosylated structures. This specificity makes it a valuable tool in biochemical and medical research .
属性
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl] phosphate;N,N-diethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.C6H15N.Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;1-4-7(5-2)6-3;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);4-6H2,1-3H3;/q;;+1/p-1/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXLKFBZQYDGN-JLTDHLQRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N6NaO15P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

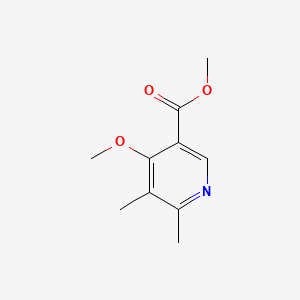
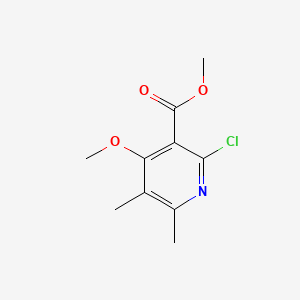
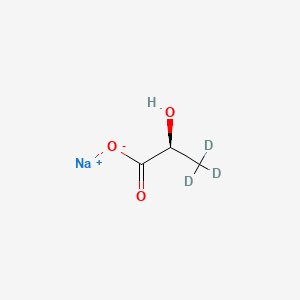
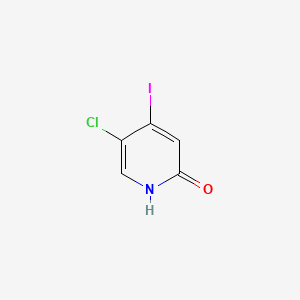
![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
